l-Bicuculline (methobromide)

Electrophysiology Neuropharmacology Solution Preparation

Select l-Bicuculline methobromide for reliable, aqueous-compatible GABAA receptor antagonism. Unlike the unstable free base, this quaternary salt delivers high solubility (≥50 mM) and predictable concentrations in ACSF without neuroactive solvents. Its potent SK channel blockade enables unique dual-application studies. Avoid experimental variability—choose the only salt validated for both robust GABAergic disinhibition and intentional afterhyperpolarization (AHP) modulation in ex vivo and in vivo seizure models.

Molecular Formula C21H20NO6+
Molecular Weight 382.4 g/mol
Cat. No. B10824244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Bicuculline (methobromide)
Molecular FormulaC21H20NO6+
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C
InChIInChI=1S/C21H20NO6/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3/q+1/t18-,19+/m1/s1
InChIKeyWDIQXKYUSINZME-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Bicuculline Methobromide: An Overview for Scientific Procurement and Research Use


l-Bicuculline (methobromide), also known as (−)-Bicuculline methobromide or 1(S),9(R)-(−)-Bicuculline methbromide, is a quaternary ammonium salt derivative of the phthalide-isoquinoline alkaloid bicuculline [1]. It functions primarily as a competitive antagonist of the GABAA receptor, with a reported IC50 value of approximately 3 μM in receptor binding studies . As a methobromide salt (CAS 73604-30-5 or 66016-70-4; molecular formula C21H20BrNO6, molecular weight 462.3), it is distinguished from its parent compound, (+)-bicuculline free base, by its significantly enhanced water solubility and improved chemical stability under physiological conditions . This compound is a crucial tool in neuroscience research for probing GABAergic neurotransmission and is also recognized for its ability to block calcium-activated potassium (SK) channels, a non-GABAergic effect that is critical for experimental interpretation [2].

Why l-Bicuculline Methobromide Cannot Be Simply Substituted by Other Bicuculline Salts or GABA Antagonists


Substituting l-bicuculline methobromide with another bicuculline salt, such as the free base, methiodide, or methochloride, or with an alternative GABAA antagonist like picrotoxin, can lead to critically different experimental outcomes. This is due to quantifiable differences in three key areas: (1) physiochemical properties that dictate experimental feasibility, particularly water solubility and stability ; (2) pharmacological activity, including distinct potency at the GABAA receptor ; and (3) the presence of significant, well-documented off-target effects, especially the blockade of SK potassium channels, which is a characteristic of quaternary bicuculline salts but not of the free base or picrotoxin [1]. Consequently, generic substitution introduces variables that can confound data interpretation, making it imperative to select the specific compound validated for the intended application.

Quantitative Evidence Guide: l-Bicuculline Methobromide vs. Comparators


Superior Aqueous Solubility of l-Bicuculline Methobromide vs. Free Base

l-Bicuculline methobromide demonstrates a dramatically improved aqueous solubility compared to the (+)-bicuculline free base. This is a critical differentiation for experimental design. The methobromide salt is soluble in water to at least 50 mM , while the free base is poorly soluble, with vendor specifications often noting a maximum solubility of <1 mg/mL in water . The free base also exhibits chemical instability in aqueous solutions, particularly at physiological pH, leading to rapid hydrolysis [1].

Electrophysiology Neuropharmacology Solution Preparation

Comparative GABAA Receptor Antagonist Potency: l-Bicuculline Methobromide vs. Bicuculline Free Base and Methochloride

While all bicuculline derivatives are GABAA receptor antagonists, their potency differs in a quantifiable manner. l-Bicuculline methobromide has a reported IC50 of 3 μM for the GABAA receptor . This is comparable to the free base (+)-bicuculline, which has an IC50 of approximately 2 μM . In contrast, the methochloride salt, (-)-bicuculline methochloride, exhibits greater potency with an IC50 of 1.7 μM .

Receptor Pharmacology Inhibition Assays Drug Discovery

Off-Target Activity: SK Channel Blockade by l-Bicuculline Methobromide vs. Picrotoxin

A critical differentiator for l-bicuculline methobromide is its direct blockade of small-conductance calcium-activated potassium (SK) channels, an effect not shared by the alternative GABAA antagonist picrotoxin. In whole-cell patch-clamp recordings from thalamic reticular neurons, bicuculline methobromide (5-60 μM) blocked the current underlying the afterhyperpolarization (AHP), a hallmark of SK channel activity, mimicking the effect of the specific SK channel blocker apamin (100 nM) [1]. This effect was not reproduced by picrotoxin at concentrations up to 300 μM [1].

Electrophysiology Ion Channels Mechanism of Action

l-Bicuculline Methobromide: Recommended Application Scenarios Based on Evidence


Acute Electrophysiology in Brain Slices Requiring Reliable Aqueous Perfusion

For ex vivo electrophysiology experiments using brain slices, l-bicuculline methobromide is the preferred choice over the free base. Its high aqueous solubility (≥50 mM) allows for direct dissolution in artificial cerebrospinal fluid (ACSF), ensuring stable and predictable drug concentrations during bath perfusion without the need for organic solvents that can alter neuronal excitability . The improved stability over the free base, which rapidly hydrolyzes at physiological pH, further guarantees that the intended antagonist is delivered to the tissue [1].

In Vitro Studies of SK Channel-Mediated Afterhyperpolarization (AHP)

When the research objective is to probe the function of small-conductance calcium-activated potassium (SK) channels, l-bicuculline methobromide serves a unique dual role. While it blocks GABAA receptors, its potent, direct blockade of SK channels can be exploited to investigate the role of AHP in regulating neuronal firing patterns, as demonstrated in thalamic neurons [2]. In this context, its use is intentional, and the outcome (e.g., enhanced burst firing) is attributed to SK channel blockade rather than GABAA receptor antagonism. This is a distinct application from using picrotoxin, which would provide a cleaner GABAA blockade without this off-target effect [2].

In Vivo Pharmacological Studies (e.g., Seizure Models) Where Solubility and BBB Penetration Are Balanced

For in vivo studies such as establishing seizure models in rodents, l-bicuculline methobromide offers a practical advantage. Its improved water solubility simplifies the preparation of injectable solutions . While the methiodide salt is also water-soluble and known to cross the blood-brain barrier, the methobromide salt provides a useful alternative for studies where the pharmacokinetic profile of the methiodide is not desired . Its convulsant activity, a result of GABAA receptor blockade, is well-established and can be reliably induced at defined doses [3].

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